1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone
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Overview
Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to an ethanone group substituted with an isopropylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone typically involves multiple steps:
Formation of Benzimidazole Derivative: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes under acidic conditions.
Alkylation of Piperazine: The benzimidazole derivative is then alkylated with a suitable halomethyl compound to introduce the piperazine moiety.
Etherification: The ethanone group is introduced via etherification, where the piperazine derivative reacts with 4-isopropylphenol in the presence of a base such as potassium carbonate.
Final Coupling: The final product is obtained by coupling the intermediate with an appropriate ethanone derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzimidazole moiety is known to interact with various biological targets, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the isopropylphenoxy group may contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-Benzimidazolyl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone: Similar structure but with a methoxy group instead of an isopropyl group.
1-(4-(2-Benzimidazolyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone: Contains a chlorophenoxy group instead of an isopropylphenoxy group.
Uniqueness
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is unique due to the specific combination of functional groups, which may confer distinct biological activity and pharmacokinetic properties compared to its analogs. The presence of the isopropyl group can influence the compound’s hydrophobicity and interaction with biological membranes, potentially enhancing its therapeutic efficacy.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-17(2)18-7-9-19(10-8-18)29-16-23(28)27-13-11-26(12-14-27)15-22-24-20-5-3-4-6-21(20)25-22/h3-10,17H,11-16H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHPTZSYAQUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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